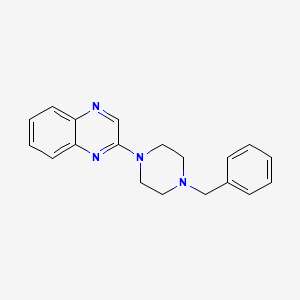

2-(4-Benzylpiperazin-1-yl)quinoxaline

Description

Significance of Nitrogen-Containing Heterocycles in Drug Discovery

Nitrogen-containing heterocycles are fundamental structural motifs in a vast array of pharmaceuticals. mdpi.commsesupplies.com These cyclic organic compounds, which incorporate nitrogen atoms within their ring structures, are prevalent in over 85% of all biologically active compounds. Their widespread presence is attributed to their ability to form crucial hydrogen bonds with biological targets, a key interaction in molecular recognition and biological activity. nih.gov

The structural diversity of nitrogen heterocycles allows for the fine-tuning of a molecule's physicochemical properties, such as solubility and bioavailability, which are critical for a drug's efficacy. mdpi.comresearchgate.net Many approved drugs, including those with antibacterial, antiviral, anticancer, and anti-inflammatory properties, feature a nitrogen-containing heterocyclic core. mdpi.comnih.gov This underscores their immense importance in the design and development of new therapeutic agents. In fact, an analysis of FDA-approved drugs revealed that 59% of small-molecule drugs contain nitrogen heterocycles. msesupplies.com

The Quinoxaline (B1680401) Nucleus as a Privileged Scaffold for Drug Development

The quinoxaline nucleus, a bicyclic system composed of a benzene (B151609) ring fused to a pyrazine (B50134) ring, is recognized as a "privileged scaffold" in medicinal chemistry. nih.govresearchgate.netmdpi.com This designation stems from its ability to bind to a wide range of biological targets, leading to a broad spectrum of pharmacological activities. nih.govresearchgate.net Quinoxaline derivatives have demonstrated a remarkable array of biological effects, including anticancer, antibacterial, antifungal, antiviral, anti-inflammatory, and antiprotozoal activities. nih.govnih.govresearchgate.netnih.gov

The versatility of the quinoxaline ring allows for chemical modifications at various positions, enabling the optimization of its biological activity and pharmacokinetic profile. mdpi.com Several quinoxaline-based compounds have been investigated in clinical trials, particularly as anticancer agents, highlighting the therapeutic potential of this scaffold. nih.gov Marketed drugs containing the quinoxaline moiety include agents for treating bacterial infections and cancer. nih.govnih.gov

Table 1: Examples of Biological Activities of Quinoxaline Derivatives

| Biological Activity | Reference |

| Anticancer | nih.govresearchgate.netnih.gov |

| Antibacterial | nih.govmdpi.com |

| Antifungal | researchgate.net |

| Antiviral | nih.govresearchgate.net |

| Anti-inflammatory | researchgate.net |

The Piperazine (B1678402) Moiety as a Bioactive Pharmacophore in Medicinal Chemistry

Piperazine, a six-membered ring containing two nitrogen atoms at positions 1 and 4, is another cornerstone in drug design. researchgate.netnih.govnih.gov Its unique structural and physicochemical properties make it a highly desirable component in medicinal chemistry. nih.govbohrium.com The two nitrogen atoms in the piperazine ring can act as hydrogen bond acceptors and can be readily modified to introduce various substituents, allowing for the modulation of a compound's biological activity and properties. nih.govnih.gov

The presence of a piperazine moiety often improves a drug's aqueous solubility and oral bioavailability, which are crucial for effective drug delivery. researchgate.netnih.govresearchgate.net Piperazine derivatives have been successfully incorporated into a wide range of therapeutic agents, including those with anticancer, antibacterial, antiviral, and antipsychotic activities. researchgate.netnih.govnih.gov The structural rigidity and polar surface area offered by the piperazine ring contribute to enhanced target affinity and specificity. nih.govbohrium.com

Table 2: Key Attributes of the Piperazine Moiety in Drug Design

| Attribute | Significance | Reference |

| Two Nitrogen Atoms | Allows for derivatization and hydrogen bonding | nih.govnih.gov |

| Improved Solubility | Enhances pharmacokinetic properties | researchgate.netnih.govresearchgate.net |

| Structural Rigidity | Contributes to target affinity and specificity | nih.govbohrium.com |

| Versatility | Incorporated into a wide range of therapeutic agents | researchgate.netnih.gov |

Rationale for Hybrid Quinoxaline-Piperazine Architectures in Chemical Biology

The development of hybrid molecules that combine two or more pharmacophores is a well-established strategy in drug discovery aimed at creating novel compounds with enhanced or synergistic biological activities. nih.govresearchgate.net The rationale for creating quinoxaline-piperazine hybrids lies in the complementary and advantageous properties of each scaffold.

By linking the privileged quinoxaline nucleus with the versatile piperazine moiety, medicinal chemists aim to:

Enhance Biological Activity: The combination can lead to compounds with improved potency and efficacy against specific biological targets. The piperazine ring can act as a linker to introduce additional functionalities that can interact with the target protein. nih.govresearchgate.net

Modulate Target Selectivity: The structural modifications enabled by the piperazine ring can help in fine-tuning the selectivity of the hybrid molecule for its intended biological target, potentially reducing off-target effects.

Several studies have reported the synthesis and evaluation of quinoxaline-piperazine hybrids, demonstrating their potential in various therapeutic areas, including as anticancer and antibacterial agents. nih.govnih.gov The compound 2-(4-Benzylpiperazin-1-yl)quinoxaline is a direct outcome of this molecular hybridization strategy, embodying the potential of combining these two powerful pharmacophores.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-benzylpiperazin-1-yl)quinoxaline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4/c1-2-6-16(7-3-1)15-22-10-12-23(13-11-22)19-14-20-17-8-4-5-9-18(17)21-19/h1-9,14H,10-13,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSZXKRKXWSDWJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C3=NC4=CC=CC=C4N=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001254840 | |

| Record name | 2-[4-(Phenylmethyl)-1-piperazinyl]quinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001254840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

37.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49648972 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

339104-76-6 | |

| Record name | 2-[4-(Phenylmethyl)-1-piperazinyl]quinoxaline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=339104-76-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[4-(Phenylmethyl)-1-piperazinyl]quinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001254840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 4 Benzylpiperazin 1 Yl Quinoxaline and Analogous Structures

Strategies for the Construction of the Quinoxaline (B1680401) Core

The formation of the bicyclic quinoxaline scaffold is the foundational step in the synthesis of 2-(4-benzylpiperazin-1-yl)quinoxaline. The most prevalent and versatile method for this transformation is the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound.

Cyclocondensation Reactions in Quinoxaline Synthesis

The classical and most widely employed method for quinoxaline synthesis is the acid-catalyzed cyclocondensation reaction between an o-phenylenediamine (B120857) and a 1,2-dicarbonyl compound. researchgate.net This reaction proceeds through the initial formation of a dihydropyrazine (B8608421) intermediate, which then undergoes spontaneous oxidation to the aromatic quinoxaline system. To synthesize precursors for 2-substituted quinoxalines, an α-keto acid or its ester can be used as the dicarbonyl component. For instance, the reaction of o-phenylenediamine with pyruvic acid or its ester would yield 2-methylquinoxaline, which can be subsequently functionalized.

A variety of catalysts have been developed to improve the efficiency and environmental footprint of this condensation. These include the use of heterogeneous catalysts such as silica (B1680970) nanoparticles, which can facilitate the reaction under solvent-free conditions at room temperature, offering high yields and short reaction times. researchgate.net Other notable catalysts include TiO2-Pr-SO3H and various metal chlorides, which have been shown to effectively promote the annulation process. nih.govripublication.com The choice of catalyst and reaction conditions can be tailored based on the specific substrates and desired outcome.

Oxidative Cyclization Approaches to 2-Quinoxalinecarboxylic Acid Intermediates

An alternative and highly valuable strategy for accessing 2-substituted quinoxalines involves the oxidative cyclization of α-hydroxy ketones or deoxybenzoins with o-phenylenediamines. researchgate.netnih.gov A particularly relevant approach for the synthesis of precursors to this compound is the preparation of 2-quinoxalinecarboxylic acid. This key intermediate can be synthesized through the oxidative cyclization of o-phenylenediamine with a suitable three-carbon building block. For example, the reaction of o-phenylenediamine with D-fructose yields 2-(1,2,3,4-tetrahydroxybutyl)quinoxaline, which can then be oxidized using reagents like alkaline hydrogen peroxide to afford 2-quinoxalinecarboxylic acid. This carboxylic acid derivative is a versatile precursor for the introduction of the piperazine (B1678402) moiety.

More recent advancements have focused on one-pot procedures. For instance, a green protocol has been developed for the synthesis of quinoxalines from the catalytic oxidative cyclization of deoxybenzoins with 1,2-phenylenediamines in water, utilizing a water-soluble copper(II) complex as the catalyst. researchgate.net Tandem oxidative azidation/cyclization reactions of N-arylenamines also provide a modern route to the quinoxaline core under mild conditions. rsc.org

Introduction of the Piperazine Moiety to the Quinoxaline Scaffold

Once the quinoxaline core is functionalized with a suitable leaving group at the 2-position, the piperazine moiety can be introduced via a nucleophilic aromatic substitution (SNA r) reaction. A common precursor for this step is 2-chloroquinoxaline (B48734), which can be prepared from quinoxalin-2(1H)-one by treatment with a chlorinating agent such as phosphorus oxychloride (POCl3). researchgate.net

The reaction of 2-chloroquinoxaline with piperazine affords 2-(piperazin-1-yl)quinoxaline. This reaction is typically carried out in a suitable solvent, and the presence of a base may be required to neutralize the hydrogen chloride generated during the reaction. The nucleophilic attack of the secondary amine of piperazine on the electron-deficient C2 position of the quinoxaline ring, which is activated by the two nitrogen atoms in the pyrazine (B50134) ring, leads to the displacement of the chloride ion. researchgate.net The use of excess piperazine can also serve as the base.

| Starting Material | Reagent | Product | Reaction Type |

| Quinoxalin-2(1H)-one | POCl3 | 2-Chloroquinoxaline | Chlorination |

| 2-Chloroquinoxaline | Piperazine | 2-(Piperazin-1-yl)quinoxaline | Nucleophilic Aromatic Substitution |

Derivatization at the Piperazine N-4 Position with Benzyl (B1604629) Moieties

The final step in the synthesis of this compound is the introduction of the benzyl group at the N-4 position of the piperazine ring. This is typically achieved through a standard N-alkylation reaction. 2-(Piperazin-1-yl)quinoxaline, obtained from the previous step, is reacted with benzyl chloride or benzyl bromide in the presence of a base to yield the final product.

The choice of base and solvent is crucial for the success of this reaction, with common bases including potassium carbonate or triethylamine, and solvents such as acetonitrile (B52724) or dimethylformamide. The reaction proceeds via the nucleophilic attack of the terminal secondary amine of the piperazine moiety on the benzylic carbon of the benzyl halide, leading to the formation of a new carbon-nitrogen bond.

| Starting Material | Reagent | Base | Product | Reaction Type |

| 2-(Piperazin-1-yl)quinoxaline | Benzyl chloride | K2CO3 | This compound | N-Alkylation |

Novel and Green Synthesis Procedures for 2-Piperazinyl Quinoxaline Derivatives

In recent years, there has been a significant emphasis on the development of environmentally benign and efficient synthetic methods. For the synthesis of 2-piperazinyl quinoxaline derivatives, several "green" approaches have been reported. These methods often utilize heterogeneous catalysts that can be easily recovered and reused, and they are often performed in environmentally friendly solvents like water or ethanol, or even under solvent-free conditions.

One notable example is the use of a magnetically separable nanocatalyst, such as hercynite sulfaguanidine-SA, for the one-pot, multi-component synthesis of 2-(piperazin-1-yl) quinoxaline derivatives under green conditions. These one-pot reactions are highly atom-economical and reduce the need for purification of intermediates, thereby minimizing waste. The use of polyethylene (B3416737) glycol (PEG-400) as a recyclable solvent and reaction medium for the nucleophilic substitution of 2-chloroquinoxaline with various amines, including piperazine, has also been reported as a green alternative. researchgate.net These novel procedures offer significant advantages in terms of reduced environmental impact, operational simplicity, and often, improved yields and reaction times.

| Catalyst/Solvent System | Key Advantages |

| Hercynite sulfaguanidine-SA nanocatalyst | Reusable, one-pot synthesis, green conditions |

| Polyethylene glycol (PEG-400) | Recyclable solvent, catalyst-free conditions |

| Phosphate-based mineral fertilizers (MAP, DAP, TSP) | Inexpensive, readily available, efficient heterogeneous catalysts |

Mechanistic Investigations and Molecular Interactions of 2 4 Benzylpiperazin 1 Yl Quinoxaline Analogues

Receptor Binding and Interaction Studies

The benzylpiperazine scaffold is a recognized pharmacophore that confers affinity for various receptors, most notably the sigma (σ) receptors. Analogues of 2-(4-benzylpiperazin-1-yl)quinoxaline that contain this moiety are thus predisposed to interact with these receptor systems. Sigma receptors, which are divided into σ1 and σ2 subtypes, are implicated in a wide range of cellular functions and are attractive targets for therapeutic development in neurology and oncology. sigmaaldrich.com

Studies on a variety of benzylpiperazine derivatives have demonstrated high-affinity binding to σ1 and σ2 receptors. For instance, a series of newly synthesized benzylpiperazine derivatives were evaluated for their binding affinities, revealing compounds with high selectivity for the σ1 receptor. nih.gov One such derivative, compound 15 (3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one), showed a σ1 receptor affinity (Kᵢ) of 1.6 nM and a high selectivity ratio (Kᵢ σ2/Kᵢ σ1 = 886). nih.gov Similarly, other studies have identified 1-benzylpiperazine (B3395278) analogues with high dual affinity for both sigma and 5-HT1A receptors. nih.gov The affinity is influenced by the nature of the substituents on both the benzyl (B1604629) and piperazine (B1678402) rings as well as the linker connecting them. nih.gov This body of research strongly suggests that the this compound core structure would likely exhibit significant interactions with sigma receptors, guiding the design of new neurologically active agents.

| Compound | σ1R Kᵢ (nM) | σ2R Kᵢ (nM) | Selectivity (Kᵢ σ2/Kᵢ σ1) |

|---|---|---|---|

| Compound 15 nih.gov | 1.6 | 1417 | 886 |

| Compound 24 nih.gov | 10.5 | 4440 | 423 |

| Lead Compound 8 nih.gov | 4.8 | 2075 | 432 |

| Compound 13 (1-benzylpiperazine analogue) nih.gov | 7.0 | - | - |

Enzyme Inhibition Profiles

Quinoxaline (B1680401) derivatives have been identified as potent inhibitors of a wide array of enzymes, a characteristic that underpins many of their therapeutic effects. Their inhibitory capacity extends to several classes of enzymes, including kinases and metabolic enzymes.

Notably, a quinoxaline derivative has been identified as a specific inhibitor of Phosphoglycerate kinase 1 (Pgk1), a key enzyme in the glycolytic pathway. The compound, DC-PGKI (ethyl 6,7-dichloro-3-(4-((4-(piperazin-1-yl)phenyl)carbamoyl) piperazin-1-yl) quinoxaline-2-carboxylate), was discovered through high-throughput screening and acts as an ATP-competitive inhibitor of Pgk1 with a half-maximal inhibitory concentration (IC₅₀) of 0.16 µM. researchgate.net

The quinoxaline scaffold is also prevalent in inhibitors of various protein kinases involved in cell signaling and proliferation. They have been shown to be selective, ATP-competitive inhibitors of kinases such as vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), epidermal growth factor receptor (EGFR), and cyclin-dependent kinases (CDKs). ekb.egekb.eg Furthermore, specific quinoxaline derivatives have demonstrated inhibitory activity against Apoptosis signal-regulated kinase 1 (ASK1) and Glycogen synthase kinase 3β (GSK-3β). ajol.infonih.gov For example, compound 45 [3-(carboxymethyl)- 5-fluoro-10-(4-fluorophenyl)-2,7-dioxo-1,2,3,4,7,10-hexahydropyrido [2,3-f] quinoxaline-8-carboxylic acid] was found to inhibit GSK-3β with an IC₅₀ value of 0.18 μM. ajol.info

While direct inhibition of inducible nitric oxide synthase (iNOS) by this compound is not extensively documented, related heterocyclic compounds such as quinolinones have been developed as potent iNOS dimerization inhibitors. nih.gov This suggests that the broader class of nitrogen-containing heterocyclic structures, including quinoxalines, has the potential to be adapted for iNOS inhibition.

| Compound/Derivative Class | Target Enzyme | Inhibitory Concentration |

|---|---|---|

| DC-PGKI researchgate.net | Pgk1 | IC₅₀ = 0.16 µM |

| Compound 45 ajol.info | GSK-3β | IC₅₀ = 0.18 μM |

| Compound 26e nih.gov | ASK1 | IC₅₀ = 30.17 nM |

| Quinoxaline Derivatives ekb.egekb.eg | Protein Kinases (VEGFR, PDGFR, etc.) | Varies (ATP-competitive) |

| Quinoxalinedione Derivatives nih.gov | DPP-4 | Potent Inhibition |

Modulation of Key Biological Pathways

Quinoxaline analogues can exert significant influence over fundamental biological pathways, including those related to oxidative stress and glucose metabolism.

The 1,4-dioxide derivatives of quinoxaline are particularly known for their ability to modulate oxidative status within cells. nih.gov These compounds can undergo bioreduction to generate reactive oxygen species (ROS), leading to oxidative stress. researchgate.netresearchgate.netnih.gov This induced oxidative stress can damage cellular components, including DNA, and is a primary mechanism behind their antimicrobial and antitumor activities. nih.govmdpi.com For instance, the derivative 2-hydroxyphenazine-1,4-dioxide (2HF) was found to increase the levels of 3-nitrotyrosine (B3424624) (a marker of oxidative stress) in melanoma and glioma cell lines. nih.gov

In the context of metabolic pathways, certain quinoxaline derivatives have been investigated for their effects on glucose production and have demonstrated hypoglycemic activity. ekb.eg A study on novel quinoxalinone derivatives showed that they could significantly lower glucose levels in high-glucose-induced insulin-resistant liver cells (LO2). nih.gov One of the most effective compounds, 6b , was also found to reduce the expression of peroxisome proliferator-activated receptor-γ (PPAR-γ), a key regulator of glucose metabolism. nih.gov The hypoglycemic effects of quinoxalines are also linked to their ability to inhibit enzymes like DPP-4 and GSK-3β, which are crucial in glucose homeostasis and insulin (B600854) signaling pathways. ajol.infonih.gov

| Derivative Class | Biological Pathway | Observed Effect |

|---|---|---|

| Quinoxaline-1,4-dioxides nih.govresearchgate.netresearchgate.net | Oxidative Stress | Generation of Reactive Oxygen Species (ROS) |

| Quinoxalinone Derivatives nih.gov | Glucose Production | Decreased glucose levels in LO2 cells |

| Compound 6b nih.gov | PPAR-γ Expression | Significantly reduced expression |

| Quinoxaline-sulphonamide Derivatives nih.govresearchgate.net | DPP-4 Pathway | Inhibition of DPP-4 enzyme |

Mechanisms of Action Specific to Quinoxaline 1,4-Dioxides

Quinoxaline 1,4-dioxides (QdNOs) possess a distinct mechanism of action that makes them particularly effective against hypoxic cells, such as those found in solid tumors. This mechanism is centered on the reductive activation of the N-oxide groups in low-oxygen environments. researchgate.netresearchgate.net

Under hypoxic conditions, intracellular reductases, such as cytochrome P450 oxidoreductase, catalyze a one-electron reduction of the QdNO molecule. nih.gov This reduction generates a highly reactive radical anion. This radical can then participate in redox cycling or undergo further reactions to produce DNA-damaging species, such as the hydroxyl radical (•OH). nih.gov The resulting radicals can cause single- and double-strand breaks in DNA, ultimately leading to cell death. researchgate.netresearchgate.net This bioreductive activation is highly selective for hypoxic environments because, in the presence of sufficient oxygen, the radical anion is rapidly re-oxidized back to the parent compound, preventing the accumulation of cytotoxic radicals. This hypoxia-selectivity makes QdNOs promising candidates for development as targeted anticancer agents. researchgate.netresearchgate.net

Structure Activity Relationship Sar Studies of 2 4 Benzylpiperazin 1 Yl Quinoxaline Derivatives

Influence of Substituents on the Quinoxaline (B1680401) Moiety

The quinoxaline ring system is a critical component for the biological activity of these derivatives, and substitutions on this bicyclic heterocycle can significantly modulate their efficacy. mdpi.comresearchgate.net The electronic properties of the substituents play a pivotal role. Studies have shown that the introduction of electron-donating groups (EDGs) at various positions on the quinoxaline ring generally enhances biological activity. For instance, the presence of an OCH₃ group has been found to be essential for certain anticancer activities. mdpi.com Conversely, substituting with electron-withdrawing groups (EWGs) like a fluoro (F) group, or even other electron-releasing groups such as methyl (CH₃) or ethyl (C₂H₅), tends to decrease the activity. mdpi.com

In a series of quinoxalinone Schiff's bases, derivatives with aryl groups bearing electron-donating substituents showed higher cyclooxygenase-2 (COX-2) inhibitory activity compared to those with electron-withdrawing moieties. mdpi.com Furthermore, the presence of side chains capable of acting as hydrogen-bond acceptors or donors on the quinoxaline scaffold has been identified as favorable for promoting activity against various cancer cell lines. nih.gov This suggests that specific interactions, such as hydrogen bonding, with biological targets are crucial for the mechanism of action. researchgate.net

| Substitution on Quinoxaline Moiety | Effect on Biological Activity |

| Electron-Donating Groups (e.g., -OCH₃) | Generally enhances activity. mdpi.commdpi.com |

| Electron-Withdrawing Groups (e.g., -F, -NO₂) | Tends to decrease activity. mdpi.commdpi.com |

| Small Alkyl Groups (e.g., -CH₃, -C₂H₅) | Can decrease activity compared to -OCH₃. mdpi.com |

| Hydrogen-Bond Donors/Acceptors | Favorable for promoting activity. nih.gov |

Role of the Piperazine (B1678402) Ring and its Substitutions

The piperazine ring serves as a crucial linker and is considered a "privileged scaffold" in drug discovery. nih.gov Its structural rigidity and the presence of two nitrogen atoms allow for specific spatial arrangements of the quinoxaline and benzyl (B1604629) moieties. These nitrogen atoms can act as hydrogen bond acceptors and donors, which often leads to improved target affinity and specificity. researchgate.net The fundamental role of the piperazine core is highlighted by studies where its replacement with other cyclic amines, such as morpholine (B109124) or pyrrolidine, resulted in a significant decrease in biological activity. nih.gov

| Structural Feature | Role in Biological Activity |

| Piperazine Core | Acts as a rigid linker; essential for maintaining activity. nih.gov |

| Nitrogen Atoms | Serve as hydrogen bond acceptors/donors, improving target affinity. researchgate.net |

| Replacement with Morpholine/Pyrrolidine | Leads to a noticeable decrease in activity. nih.gov |

| Hydrophobic Substitutions on the Ring | Can retain or enhance potency. nih.gov |

Impact of Benzyl Moiety Modifications on Biological Efficacy

Modifications on the terminal benzyl group provide another avenue to significantly alter the biological efficacy of the parent compound. The nature and position of substituents on this phenyl ring can influence the molecule's interaction with its biological target.

In a study of ontosight.ainih.govnih.govtriazolo[4,3-a]quinoxaline derivatives bearing substituted benzylpiperazine moieties, the position of substituents on the phenyl ring was found to influence positive inotropic activity. nih.gov Although a clear, overarching pattern was not established, specific substitutions led to notable differences in activity. For example, a derivative with a meta-fluoro (m-F) substitution on the benzyl ring (Compound 6c) exhibited promising cardiovascular properties and was found to be 5.1-fold more active than the reference drug milrinone (B1677136). nih.gov In contrast, the ortho-fluoro (o-F) substituted analog (Compound 6a) did not show the desired activity. nih.gov This highlights the sensitivity of the biological target to the steric and electronic properties dictated by the substituent's position. Further research on arylalkyl 4-benzyl piperazine derivatives has confirmed that modifying this part of the molecule can lead to potent and selective ligands for various receptors. nih.gov

| Compound | Benzyl Moiety Substitution | Biological Activity Outcome (Positive Inotropic) |

| 6a | ortho-Fluoro (o-F) | Inactive |

| 6b | meta-Fluoro (m-F) | Active |

| 6c | para-Fluoro (p-F) | Highly Active (5.1-fold more than milrinone) |

| 6g | Unsubstituted | Active |

Data derived from a study on ontosight.ainih.govnih.govtriazolo[4,3-a]quinoxaline derivatives. nih.gov

Pharmacophoric Requirements for Specific Biological Activities

The term pharmacophore refers to the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. For 2-(4-benzylpiperazin-1-yl)quinoxaline derivatives, these requirements vary depending on the targeted activity.

For anticancer activity , specific pharmacophoric models have been proposed. For instance, certain piperazine-integrated triazole conjugates designed from this scaffold have been found to bind to the colchicine (B1669291) binding site of tubulin, thereby inhibiting tubulin polymerization and inducing apoptosis. rsc.org Another study on 2-piperazinyl quinoxaline derivatives identified them as potential multi-target agents that can fit into the catalytic cavity of the c-Kit tyrosine kinase receptor and the binding pocket of P-glycoprotein. semanticscholar.org

Computational Chemistry and Molecular Modeling Approaches

Pharmacophore Feature Prediction and Comparison with Reference Ligands

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. This model serves as a template for designing new molecules with improved potency and selectivity.

For quinoxaline (B1680401) derivatives, pharmacophore mapping has been successfully used to define the key structural features required for their activity as Aldose Reductase 2 (ALR2) inhibitors. tandfonline.comnih.gov A study focusing on a dataset of 99 quinoxaline analogs generated a five-point pharmacophore hypothesis, designated AADRR. tandfonline.comnih.gov This hypothesis consists of two hydrogen bond acceptors (A), one hydrogen bond donor (D), and two aromatic rings (R). tandfonline.com

This AADRR model highlights the desirable structural characteristics for potent ALR2 inhibition within the quinoxaline class. tandfonline.com The aromatic rings are crucial for establishing interactions within the binding pocket, while the hydrogen bond donors and acceptors are vital for anchoring the ligand to specific amino acid residues. tandfonline.comnih.gov By comparing the pharmacophoric features of a new compound like 2-(4-Benzylpiperazin-1-yl)quinoxaline to such established models, researchers can predict its potential biological activity and guide further structural modifications to optimize its interaction with a target.

Table 2: Pharmacophore Hypothesis for Quinoxaline-based ALR2 Inhibitors

| Pharmacophore Feature | Count | Description | Reference |

|---|---|---|---|

| Hydrogen Bond Acceptor (A) | 2 | Essential for interaction with donor groups in the active site. | tandfonline.comnih.gov |

| Hydrogen Bond Donor (D) | 1 | Forms key hydrogen bonds with acceptor groups in the active site. | tandfonline.com |

Molecular Dynamics Simulations for Ligand-Protein Stability and Interaction Dynamics

Molecular dynamics (MD) simulations provide detailed insights into the physical movements of atoms and molecules over time. In drug discovery, MD simulations are used to assess the stability of a ligand-protein complex, confirming that the binding pose predicted by docking is maintained in a dynamic, solvated environment. nih.gov

Another important metric, the root-mean-square fluctuation (RMSF), is used to identify the flexibility of individual amino acid residues. rsc.org Analysis of RMSF can show how different parts of the protein move in response to ligand binding. For the most potent quinoxaline analogs, MD simulations have confirmed stable binding within the target's pocket, with binding free energy calculations (MM-GBSA and MM-PBSA) further corroborating the favorable interactions. tandfonline.comnih.gov For example, a highly potent quinoxaline derivative targeting ALR2 was found to be stable in MD simulations, showing better interactions with the binding pocket compared to a reference drug. tandfonline.comnih.gov These studies underscore the stability of the quinoxaline scaffold in biological targets and its potential to serve as a foundation for potent inhibitors. rsc.org

Table 3: Compounds Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Epalrestat |

| Sunitinib |

Future Directions in Research on 2 4 Benzylpiperazin 1 Yl Quinoxaline

Exploration of Novel Synthetic Methodologies

While established methods for the synthesis of quinoxaline (B1680401) derivatives exist, future research will likely focus on the development of more efficient, sustainable, and versatile synthetic routes to obtain 2-(4-Benzylpiperazin-1-yl)quinoxaline and its derivatives. Traditional methods often involve the condensation of o-phenylenediamines with α-dicarbonyl compounds, which can sometimes be limited by harsh reaction conditions and the availability of starting materials.

Future synthetic explorations could include:

Green Chemistry Approaches: The use of environmentally benign solvents, catalysts, and reaction conditions will be a key focus. For instance, the application of novel acid nanocatalysts in one-pot, multi-component reactions has shown promise for the synthesis of 2-(piperazin-1-yl) quinoxaline derivatives and could be adapted for the synthesis of the benzyl (B1604629) analogue. nih.govresearchgate.net

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. Developing a flow-based synthesis for this compound could enable rapid production and facile library generation for structure-activity relationship studies.

Catalytic C-N Cross-Coupling Reactions: Palladium- or copper-catalyzed cross-coupling reactions could provide a more modular and flexible approach to assemble the quinoxaline and benzylpiperazine moieties, allowing for a wider range of analogues to be synthesized.

A comparative look at potential synthetic strategies is presented in Table 1.

| Synthetic Strategy | Potential Advantages | Potential Challenges |

| Green Chemistry | Reduced environmental impact, improved safety, potential for cost reduction. | Catalyst stability and reusability, optimization of reaction conditions. |

| Flow Chemistry | Enhanced reaction control, improved safety for hazardous reactions, ease of scalability. | Initial setup costs, potential for clogging with solid byproducts. |

| C-N Cross-Coupling | High modularity and flexibility, access to a wide range of analogues. | Catalyst cost and sensitivity, optimization of ligand and reaction conditions. |

Broadening the Spectrum of In Vitro Biological Activity Investigations

To date, the biological evaluation of this compound and its close analogues has suggested potential in areas such as cancer and infectious diseases. However, a comprehensive understanding of its full therapeutic potential requires a much broader screening approach. Future in vitro studies should aim to investigate its activity against a diverse panel of biological targets.

Key areas for expanded in vitro investigation include:

Anticancer Activity: Screening against a wider panel of cancer cell lines, including those representing different tumor types and multidrug-resistant strains, is crucial. For instance, derivatives of 2-(piperazin-1-yl) quinoxaline have shown promising anti-proliferative activity against human ovarian and colon cancer cell lines. nih.govresearchgate.net Furthermore, related quinazoline (B50416) derivatives bearing a benzylpiperazine moiety have demonstrated potent antitumor activity. nih.gov

Antimicrobial Activity: Given the known antimicrobial properties of quinoxalines, testing against a broad spectrum of pathogenic bacteria and fungi, including clinically relevant drug-resistant strains, is warranted.

Antiviral Activity: Quinoxaline derivatives have been investigated as potential antiviral agents. semanticscholar.org Screening this compound against a panel of viruses, particularly those of significant public health concern, could uncover new therapeutic avenues.

Neurological Activity: Analogues such as (4-phenylpiperazin-1-yl) (quinoxalin-2-yl) methanone (B1245722) have shown potential as 5-HT(3) receptor antagonists with antidepressant-like activity. nih.gov Investigating the effect of this compound on various neuronal receptors and signaling pathways could reveal its potential for treating neurological and psychiatric disorders.

Table 2 outlines potential areas for expanded in vitro biological screening.

| Biological Target Area | Specific Assays/Cell Lines | Rationale |

| Oncology | NCI-60 cancer cell line panel, patient-derived xenograft models. | To identify novel anticancer applications and understand the spectrum of activity. |

| Infectious Diseases | ESKAPE pathogens, various fungal and viral strains. | To address the growing threat of antimicrobial resistance and emerging viral infections. |

| Neuroscience | Radioligand binding assays for various neurotransmitter receptors, neuronal cell culture models. | To explore potential applications in neurodegenerative diseases and psychiatric disorders. |

| Cardiovascular Diseases | Isolated heart preparations, specific enzyme assays. | Based on the observed positive inotropic activity of related triazolo-quinoxaline derivatives. nih.gov |

Advanced Mechanistic Elucidation Studies

Understanding the precise molecular mechanism by which this compound exerts its biological effects is paramount for its further development. Future research must move beyond preliminary activity screening to in-depth mechanistic studies.

Potential avenues for mechanistic elucidation include:

Target Identification and Validation: Utilizing techniques such as affinity chromatography, chemical proteomics, and genetic screening to identify the specific protein targets of the compound.

Enzyme Inhibition Assays: If a specific enzyme is identified as a target, detailed kinetic studies can be performed to determine the mode of inhibition.

Cellular Pathway Analysis: Employing techniques like Western blotting, qPCR, and reporter gene assays to investigate the downstream effects of the compound on key cellular signaling pathways. For example, related quinoxaline analogues have been shown to modulate IKKβ phosphorylation in pancreatic cancer cells. nih.gov

Structural Biology: Co-crystallization of this compound with its target protein(s) can provide atomic-level insights into the binding interactions, guiding the design of more potent and selective inhibitors.

Development of Targeted Analogues based on Comprehensive SAR Analysis

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing a roadmap for optimizing the potency, selectivity, and pharmacokinetic properties of a lead compound. While some SAR data exists for related quinoxaline derivatives, a systematic exploration of the chemical space around this compound is needed. For example, studies on 2-(4-methylpiperazin-1-yl)quinoxalines have provided insights into their activity as human histamine (B1213489) H4 receptor ligands.

Future SAR studies should systematically explore modifications at three key positions:

The Quinoxaline Ring: Introduction of various substituents (e.g., halogens, alkyl, alkoxy, nitro groups) at different positions of the quinoxaline core to probe the effects on electronic properties and steric interactions with the target.

The Benzyl Group: Modification of the benzyl moiety with different substituents on the phenyl ring to explore the impact of electronics and sterics on activity. The synthesis of a series of ontosight.airesearchgate.netnih.govtriazolo[4,3-a] quinoxaline derivatives with substituted benzylpiperazine moieties has shown that substitutions on the phenyl ring can influence biological activity. nih.gov

The Piperazine (B1678402) Linker: While less commonly modified, subtle changes to the piperazine ring, such as the introduction of conformational constraints, could influence binding affinity and selectivity.

Table 3 provides a hypothetical framework for a systematic SAR study.

| Position of Modification | Example Modifications | Desired Outcome |

| Quinoxaline Ring | -F, -Cl, -Br, -CH3, -OCH3, -NO2 at positions 6 and 7 | Enhanced potency, improved selectivity, modulation of pharmacokinetic properties. |

| Benzyl Group | -F, -Cl, -OCH3, -CF3 at ortho, meta, and para positions | Increased binding affinity, exploration of new target interactions. |

| Piperazine Linker | Introduction of methyl groups, replacement with other cyclic amines | Improved metabolic stability, altered conformational preferences. |

Application of State-of-the-Art Computational Techniques in Drug Design

In silico methods are indispensable tools in modern drug discovery, enabling the rational design of new molecules and providing insights into their potential interactions with biological targets. The application of these techniques to this compound can accelerate the discovery of novel analogues with improved properties.

Future computational studies could involve:

Molecular Docking: If a biological target is identified, molecular docking can be used to predict the binding mode of this compound and its analogues within the active site. This can help to rationalize SAR data and guide the design of new compounds with enhanced binding affinity.

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of the ligand-receptor complex, assessing the stability of the binding interactions over time and revealing key conformational changes.

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of a series of analogues with their biological activity, enabling the prediction of the activity of novel, untested compounds.

Pharmacophore Modeling: This technique can be used to identify the essential three-dimensional arrangement of chemical features required for biological activity, which can then be used to screen virtual libraries for new potential hits.

ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new analogues, helping to prioritize compounds with favorable drug-like properties for synthesis and experimental testing.

By systematically pursuing these future research directions, the scientific community can unlock the full therapeutic potential of this compound and its derivatives, potentially leading to the development of novel and effective treatments for a range of diseases.

Q & A

Q. What are the common synthetic routes for quinoxaline derivatives like 2-(4-benzylpiperazin-1-yl)quinoxaline?

Quinoxalines are typically synthesized via condensation of o-phenylenediamine with α-diketones or α-keto acids. For example, 2,3-diphenylquinoxaline is prepared by reacting o-phenylenediamine with benzil in ethanol under reflux, yielding ~70-85% . For derivatives like this compound, post-synthetic functionalization (e.g., nucleophilic substitution or coupling reactions) is often employed to introduce the benzylpiperazine moiety. Solvent selection (e.g., DMF for polar aprotic conditions) and catalysts (e.g., Pd for cross-coupling) are critical for regioselectivity .

Q. How can researchers characterize the structural purity of this compound?

Standard characterization includes:

- UV-Vis spectroscopy : To confirm π→π* transitions in the quinoxaline core (λmax ~300-350 nm) .

- NMR : H and C NMR to verify substituent integration (e.g., benzylpiperazine protons at δ 2.5-3.5 ppm and aromatic protons at δ 7.0-8.5 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) to validate molecular ion peaks and fragmentation patterns .

Q. What are the foundational biological activities associated with quinoxaline derivatives?

Quinoxalines exhibit diverse bioactivity, including:

- Adenosine receptor antagonism : Derivatives like 2-(benzimidazol-2-yl)quinoxalines show selective inhibition of A and A receptors (K values: 0.5–955 nM) .

- Antimicrobial effects : Substituted quinoxalines demonstrate activity against Gram-positive bacteria (MIC: 4–32 µg/mL) via disruption of cell membrane integrity .

Advanced Research Questions

Q. How can synthetic efficiency be improved for this compound?

Advanced methods include:

- Catalyst optimization : Polyvinylpolypyrrolidone-supported triflic acid (PVPP·OTf) enhances yield (up to 95%) and reduces reaction time (1–2 hours) by facilitating condensation under solvent-free conditions .

- Microwave-assisted synthesis : Reduces reaction time from hours to minutes while maintaining regioselectivity .

- Flow chemistry : Enables scalable production with precise control over temperature and reagent stoichiometry .

Q. How do structural modifications impact the adenosine receptor selectivity of this compound?

- Substituent effects : Introducing electron-withdrawing groups (e.g., -SOCH) at the quinoxaline 2-position enhances A receptor affinity (K < 50 nM) by improving hydrogen-bonding interactions with Thr94 and Ser246 residues .

- Piperazine substitution : Benzyl groups at the piperazine nitrogen increase lipophilicity, improving blood-brain barrier penetration but reducing aqueous solubility .

Q. What advanced analytical techniques resolve contradictions in bioactivity data for quinoxaline derivatives?

- Molecular docking : Predicts binding modes to receptors (e.g., A adenosine receptor) and identifies steric clashes or unfavorable interactions that explain variability in K values .

- Metabolic profiling : LC-MS/MS detects phase I/II metabolites (e.g., CYP1A2-mediated hydroxylation) that may deactivate the compound .

- Crystallography : X-ray structures of ligand-receptor complexes (e.g., PDB: 5N2S) validate SAR hypotheses .

Q. How can this compound be applied in fibrosis or metabolic disease models?

- TGF-β1 inhibition : Derivatives like SB 525334 (a quinoxaline-based inhibitor) block ALK5 kinase (IC = 14.3 nM), attenuating TGF-β1-induced Smad2/3 nuclear translocation in pulmonary fibrosis models .

- Mitochondrial modulation : Quinoxalines with trihydroxybutyl side chains (e.g., 2-(2',3',4'-trihydroxybutyl)quinoxaline) regulate glycolysis and gluconeogenesis in hepatocyte models .

Q. What strategies mitigate toxicity risks during handling of this compound?

- Lab safety : Use glove boxes for air-sensitive reactions (e.g., Pd-catalyzed couplings) and LC-MS-grade solvents to minimize impurities .

- In silico toxicity prediction : Tools like ProTox-II assess hepatotoxicity (e.g., CYP inhibition) and mutagenicity risks .

Methodological Recommendations

Designing SAR studies for quinoxaline derivatives

- Step 1 : Synthesize a library with systematic substitutions (e.g., varying piperazine substituents or quinoxaline halogenation).

- Step 2 : Screen against target receptors (e.g., A/A adenosine receptors) using radioligand binding assays (IC determination) .

- Step 3 : Validate hits in cell-based models (e.g., cAMP accumulation assays for A receptor antagonism) .

Addressing low yield in quinoxaline synthesis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.